![molecular formula C12H19N3OS B2495827 (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide CAS No. 2411332-17-5](/img/structure/B2495827.png)
(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide, also known as DMAT, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in cancer research. DMAT is a small molecule inhibitor that targets the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. Inhibition of NMT by DMAT has been shown to have anti-cancer effects in preclinical studies.
Mecanismo De Acción
(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide inhibits NMT by binding to the enzyme's active site, which prevents it from transferring myristic acid to protein substrates. Myristoylation is a post-translational modification that is required for the proper localization and function of many proteins. Inhibition of NMT by this compound leads to the mislocalization and degradation of myristoylated proteins, which can have anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the replication of the hepatitis C virus by targeting the viral NMT. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide as a research tool is its specificity for NMT. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of NMT in various cellular processes. However, this compound has limitations as well. For example, this compound is a small molecule inhibitor that may have limited bioavailability and pharmacokinetic properties. Furthermore, this compound may have limited efficacy in certain cancer types, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide. One area of interest is the development of more potent and selective NMT inhibitors. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Additionally, the combination of this compound with other anti-cancer agents is an area of active research. Finally, the development of this compound derivatives with improved pharmacokinetic properties is an area of interest for the development of this compound as a therapeutic agent.
Métodos De Síntesis
(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide can be synthesized using a multistep process that involves the reaction of various chemical intermediates. The starting material for the synthesis is 4-methyl-2-thiazolamine, which is reacted with ethyl acrylate to form 2-(4-methyl-1,3-thiazol-2-yl)ethyl acrylate. This intermediate is then reacted with dimethylamine to form this compound.
Aplicaciones Científicas De Investigación
(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide has been extensively studied for its potential applications in cancer research. Inhibition of NMT by this compound has been shown to have anti-proliferative effects in various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells. Furthermore, this compound has been shown to have synergistic effects with other anti-cancer agents, suggesting that it may have potential as a combination therapy.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-10-9-17-12(14-10)6-7-13-11(16)5-4-8-15(2)3/h4-5,9H,6-8H2,1-3H3,(H,13,16)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQNHIMECCVWAE-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCNC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)CCNC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride](/img/structure/B2495744.png)
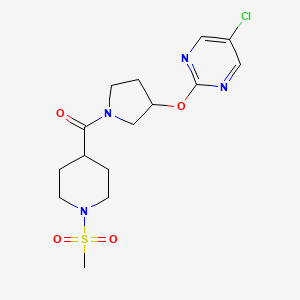
![N-(1-cyano-1-cyclopropylethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2495748.png)
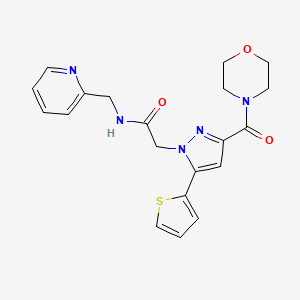
![N-(2,4-difluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2495751.png)
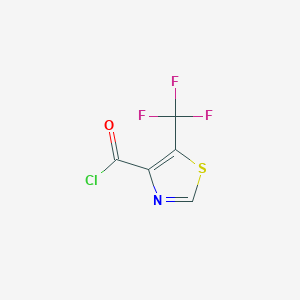

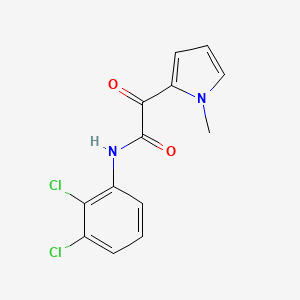
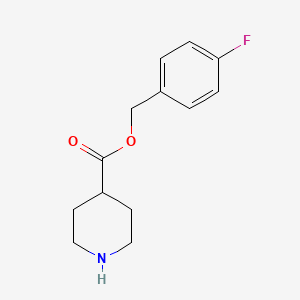
![Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2495759.png)
![N-(3-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2495762.png)
![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2495764.png)
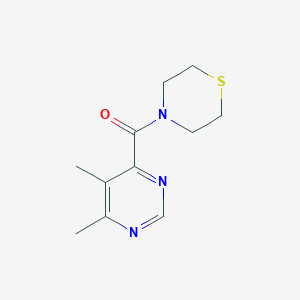
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2495766.png)